2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate is a complex organic compound featuring quinoline and biphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. In electronic applications, its unique structure allows for efficient electron transport and emission of light.
Comparison with Similar Compounds
Similar Compounds
Bis(8-hydroxy-2-methylquinoline)- (4-phenylphenoxy)aluminum: Used in OLEDs as an electron transport layer.
Quinolinyl-pyrazoles: Known for their pharmacological activities.
Uniqueness
2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate is unique due to its combination of quinoline and biphenyl moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in both medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 5-methoxy-2-[4-(2-methylquinolin-8-yl)oxysulfonylphenyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O7S2/c1-21-10-12-24-6-4-8-29(32(24)34-21)41-43(36,37)27-17-14-23(15-18-27)28-19-16-26(40-3)20-31(28)44(38,39)42-30-9-5-7-25-13-11-22(2)35-33(25)30/h4-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGTWTTYZJDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)OC)S(=O)(=O)OC5=CC=CC6=C5N=C(C=C6)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.